2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol
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Overview
Description
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives. Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.
Introduction of the Chloro and Fluoro Substituents: The chloro and fluoro groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Ethan-1-ol Moiety: This step involves the reduction of an appropriate precursor, such as an aldehyde or ketone, to form the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol moiety can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanal or 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethanoic acid.
Reduction: Formation of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-dihydrotriazol-4-yl]ethan-1-ol.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Scientific Research Applications
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The chloro and fluoro substituents can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(4-fluorophenyl)ethan-1-one
- 1-(4-chloro-2-fluorophenyl)piperazine
- 3-(4-fluorophenyl)-1-(2-thienyl)-2-propen-1-one
Uniqueness
2-[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The triazole ring also provides a versatile scaffold for further functionalization and optimization of its properties.
Properties
IUPAC Name |
2-[1-(4-chloro-3-fluorophenyl)triazol-4-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-9-2-1-8(5-10(9)12)15-6-7(3-4-16)13-14-15/h1-2,5-6,16H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQVKHZWVWYBJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N2C=C(N=N2)CCO)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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